S107 is derived from a series of chemical modifications aimed at enhancing the efficacy and selectivity of its parent compounds. It is classified as a small molecule inhibitor, specifically targeting certain proteins involved in disease pathways. The compound is notable for its ability to modulate biological processes, making it a candidate for drug development in areas such as oncology and infectious diseases.
The synthesis of S107 involves several key steps that can be categorized into two main phases: the formation of the core structure and subsequent functionalization.
The molecular structure of S107 is pivotal in determining its biological activity.
S107 participates in various chemical reactions that underscore its versatility as a therapeutic agent.
The mechanism by which S107 exerts its effects involves specific interactions at the molecular level.
Understanding the physical and chemical properties of S107 is critical for its development as a therapeutic agent.
S107 has a wide range of applications within scientific research and potential therapeutic contexts.
Pathophysiology of RBM20 Cardiomyopathy:RBM20 cardiomyopathy is an aggressive form of dilated cardiomyopathy (DCM) linked to mutations in the RBM20 gene, which encodes an RNA-splicing factor. This disorder accounts for ~3% of DCM cases and is characterized by:
Therapeutic Effects of S107:Preclinical studies demonstrate S107’s efficacy in rectifying Ca²⁺-mediated defects in Rbm20 knockout (KO) models:
Table 1: Age-Dependent Effects of S107 in RBM20 Knockout Models
Age Group | Cardiac Phenotype | S107 Efficacy on Ca²⁺ Leak | Functional Outcome |
---|---|---|---|
3 months | Altered titin splicing, ↓ stiffness | Not tested | N/A |
6 months | ↑ Diastolic Ca²⁺, ↓ contractility | 38% reduction (p<0.01) | ↑ 25% contractility |
12 months | Fibrosis, condensates, overt heart failure | No significant reduction | No functional improvement |
Mechanistic Limitations:S107 monotherapy addresses only Ca²⁺-dependent aspects of RBM20 cardiomyopathy. It does not correct:
Molecular Mechanism of Action:S107 binds RyR isoforms (predominantly RyR2 in cardiomyocytes and RyR1 in skeletal muscle) at nanomolar concentrations. Its therapeutic action involves:
Functional Outcomes in Disease Models:
Table 2: Pharmacodynamic Profile of S107 vs. Other RyR2-Targeting Compounds
Parameter | S107 | Dantrolene | S36 | GM1869 |
---|---|---|---|---|
RyR2 Ca²⁺ Leak Inhibition | +++ | +++ | ++++ | ++++ |
SERCA2a Activity | No effect | ↓ Inhibition | No effect | ↑ Activation |
Arrhythmia Suppression | ++ (CPVT) | + (CPVT/HF) | +++ (CPVT) | ++++ (CPVT/HF) |
Therapeutic Window | Moderate | Narrow | High | High |
Therapeutic Innovation and Limitations:S107 laid the foundation for "Rycals," a class of RyR-stabilizing compounds. However, its inability to enhance SR Ca²⁺ reuptake via SERCA2a limits efficacy in advanced heart failure. Novel derivatives (e.g., GM1869) overcome this by dual targeting:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5